

# Application Note: A Robust and Scalable Synthesis of 3-Acetoxymethyl-4-acetoxyacetophenone

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## Compound of Interest

Compound Name:	3-Acetoxymethyl-4-acetoxyacetophenone
CAS No.:	24085-06-1
Cat. No.:	B141232

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## Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of **3-Acetoxymethyl-4-acetoxyacetophenone**, a key intermediate in the synthesis of various pharmaceutical compounds, notably the long-acting  $\beta$ 2-adrenergic agonist, Salmeterol.[1] The described methodology is based on a robust nucleophilic substitution and acetylation of 3'-Chloromethyl-4'-hydroxyacetophenone. This guide emphasizes the rationale behind procedural choices, critical safety considerations for scaling, and appropriate analytical methods for quality control, ensuring a reliable and reproducible process for laboratory and pilot-plant scales.

## Introduction and Synthetic Strategy

**3-Acetoxymethyl-4-acetoxyacetophenone** (CAS No. 24085-06-1) is a pivotal building block in medicinal chemistry.[1][2] Its efficient synthesis is critical for the cost-effective production of downstream active pharmaceutical ingredients (APIs). The most direct and scalable route

proceeds from 3'-Chloromethyl-4'-hydroxyacetophenone, a commercially available starting material.

The core transformation involves a dual reaction sequence conducted in a one-pot fashion:

- **Nucleophilic Substitution:** The benzylic chloride of the starting material is displaced by an acetate anion, typically sourced from sodium acetate. This is a classic SN2 reaction.
- **O-Acetylation:** The phenolic hydroxyl group is concurrently acetylated by acetic anhydride. This reaction is base-facilitated, with sodium acetate also serving to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

Glacial acetic acid serves as the primary solvent, providing a suitable medium for the reagents and facilitating the desired reactivity. The reaction is driven to completion by heating, which provides the necessary activation energy for both transformations.

## Detailed Scale-Up Protocol

This protocol is designed for the synthesis of approximately 100-110 g of the final product. It is imperative that any further scale-up is conducted incrementally and with a thorough risk assessment.<sup>[3]</sup>

## Reagent and Equipment Specifications

Table 1: Reagent List

Reagent	CAS No.	MW ( g/mol )	Quantity	Moles (mol)	Role
<b>3'-Chloromethyl-4'-hydroxyacetophenone</b>	<b>99-93-4 (base)</b>	<b>184.61</b>	<b>108 g</b>	<b>0.585</b>	<b>Starting Material</b>
Anhydrous Sodium Acetate	127-09-3	82.03	54 g	0.658	Nucleophile & Base
Acetic Anhydride	108-24-7	102.09	250 mL	2.65	Acetylating Agent & Solvent
Glacial Acetic Acid	64-19-7	60.05	500 mL	8.74	Solvent
Chloroform (or Dichloromethane)	67-66-3	119.38	900 mL	-	Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> )	7487-88-9	120.37	~30 g	-	Drying Agent

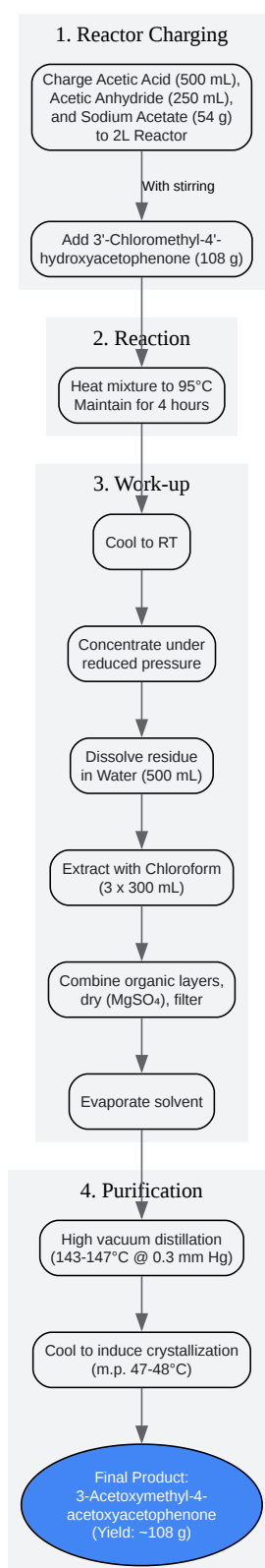
| Deionized Water | 7732-18-5 | 18.02 | ~1 L | - | Quenching & Washing |

Table 2: Recommended Equipment

Equipment	Specification	Purpose
<b>Reaction Vessel</b>	<b>2 L, 3-neck round-bottom flask</b>	<b>Main reaction vessel</b>
Mechanical Stirrer	Overhead motor with PTFE paddle	Ensure efficient mixing and heat distribution
Heating Mantle	Sized for 2 L flask, with temperature controller	Controlled heating of the reaction
Thermometer/Probe	Inserted through an adapter	Monitor internal reaction temperature
Reflux Condenser	Allihn or Graham type	Prevent solvent loss during heating
Vacuum Distillation Setup	Short path head, receiving flasks, vacuum pump	Removal of volatile solvents/reagents
Separatory Funnel	2 L capacity	Liquid-liquid extraction

| Rotary Evaporator | With a 2 L evaporating flask | Final solvent removal |

## Synthetic Workflow Diagram



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Caption: High-level workflow for the synthesis of **3-Acetoxyethyl-4-acetoxyacetophenone**.

## Step-by-Step Experimental Protocol

- Reactor Setup and Charging:
  - Assemble the 2 L reaction vessel with the mechanical stirrer, thermometer, and reflux condenser. Ensure all glassware is dry.
  - To the flask, add glacial acetic acid (500 mL), acetic anhydride (250 mL), and anhydrous sodium acetate (54 g).
  - Begin stirring to form a slurry.
  - Carefully add the 3'-Chloromethyl-4'-hydroxyacetophenone (108 g) to the mixture.
- Reaction Execution:
  - Using the heating mantle, gently heat the mixture to an internal temperature of 95°C. It is crucial to monitor the internal temperature, as heat transfer is less efficient at scale.<sup>[3]</sup>
  - Maintain the reaction at 95°C with continuous stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up and Isolation:
  - After 4 hours, turn off the heat and allow the mixture to cool to room temperature.
  - Reconfigure the apparatus for vacuum distillation. Concentrate the reaction mixture by distilling under reduced pressure to remove the bulk of the acetic acid and excess acetic anhydride.
  - A gummy, viscous residue will remain. Dissolve this residue in deionized water (500 mL).
  - Transfer the aqueous solution to the 2 L separatory funnel.
  - Extract the aqueous layer with chloroform (3 x 300 mL). Note: Dichloromethane can be used as a less toxic alternative.

- Combine the organic extracts.
- Dry the combined organic layers over anhydrous magnesium sulfate (~30 g), swirl for 10-15 minutes, and filter to remove the drying agent.
- Remove the solvent from the filtrate using a rotary evaporator to yield a yellow oil.
- Purification:
  - Set up a high-vacuum distillation apparatus.
  - Distill the crude yellow oil. The product, 3'-acetoxymethyl-4'-acetoxyacetophenone, will distill as a colorless, viscous liquid at 143-147°C under a pressure of 0.3 mm Hg.
  - The purified liquid will crystallize upon cooling to a solid with a melting point of 47-48°C. The expected yield is approximately 108 g.

## Process Safety and Scale-Up Considerations

Scaling chemical reactions introduces challenges beyond simple multiplication of reagents.<sup>[3]</sup> Adherence to strict safety protocols is paramount.

- Chemical Hazards:
  - Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water. All handling must be performed in a well-ventilated chemical fume hood.<sup>[4]</sup> Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
  - Glacial Acetic Acid: Is corrosive and can cause severe burns. Handle with the same level of care as acetic anhydride.
  - Chloroform/Dichloromethane: Are toxic and suspected carcinogens. Minimize exposure by working in a fume hood and using appropriate PPE.
- Thermal Management:

- The reaction requires heating, but efficient heat distribution is key. Mechanical stirring is non-negotiable to prevent localized overheating (hot spots).[3]
- Use a heating mantle connected to a temperature controller with a probe in the reaction mixture for precise temperature control. Avoid oil baths for large-scale reactions due to spill and fire hazards.[3]
- Ensure the heating rate is controlled and never add reagents if the optimal reaction temperature is not being maintained.[3]
- Equipment and Handling:
  - Ensure the reaction vessel is large enough to accommodate the total volume, with at least 25-30% headspace to allow for expansion and prevent splashing.[3]
  - For the vacuum distillation of the final product, ensure the glassware is rated for high vacuum and high temperatures. Use a safety screen around the apparatus.

## Analytical Quality Control

To ensure the final product meets the required specifications, a suite of analytical tests should be performed. The use of a certified reference standard is foundational for accurate quantitative analysis.[5]

Table 3: Analytical Specifications

Test	Method	Expected Result	Purpose
Appearance	Visual	Colorless viscous liquid or white to off-white solid	Basic quality check
Melting Point	Capillary Method	47-48 °C	Purity assessment
Identity by NMR	$^1\text{H}$ and $^{13}\text{C}$ NMR	Spectrum consistent with the proposed structure	Structural confirmation
Identity by IR	FTIR	Peaks corresponding to ester C=O ( $\sim 1760$ , $1735\text{ cm}^{-1}$ ), ketone C=O ( $\sim 1680\text{ cm}^{-1}$ )	Functional group confirmation
Purity	HPLC/GC	$\geq 98\%$	Quantitative purity analysis

| Mass Confirmation | MS (ESI or EI) |  $[\text{M}+\text{H}]^+$  or  $\text{M}^+$  consistent with  $\text{C}_{13}\text{H}_{14}\text{O}_5$  (MW: 250.25) | Molecular weight confirmation |

## Conclusion

The protocol outlined provides a reliable and scalable method for the synthesis of **3-Acetoxymethyl-4-acetoxyacetophenone**. By understanding the underlying chemical principles, adhering to the detailed procedural steps, and implementing rigorous safety and analytical controls, researchers and drug development professionals can confidently produce this key intermediate with high yield and purity.

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